REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][C:9]([C:11]2[N:18]3[C:14]([S:15][CH:16]=[C:17]3[CH3:19])=[N:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:20][Mg]Br.[NH4+].[Cl-]>C1COCC1>[CH3:20][C:9]([CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:11]1[N:18]2[C:14]([S:15][CH:16]=[C:17]2[CH3:19])=[N:13][CH:12]=1)[OH:10] |f:2.3|
|
Name
|
(2-Phenylethyl)-3-methylimidazo[2,1-b]thiazol-5-yl methanone
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)C1=CN=C2SC=C(N21)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
precipitated α,3-Dimethyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-7)
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a viscous residue which
|
Type
|
CUSTOM
|
Details
|
Crystallization of the filter cake from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(C1=CN=C2SC=C(N21)C)CCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |